molecular formula C52H77N15O12 B8262151 Substance P (1-9)

Substance P (1-9)

Cat. No.: B8262151
M. Wt: 1104.3 g/mol
InChI Key: FVHHQLNFRHVTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Substance P (1-9) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods: : Industrial production of Substance P (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: : Substance P (1-9) can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or iodine, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be carried out using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.

    Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to study structure-activity relationships.

Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction would yield the monomeric form of the peptide .

Scientific Research Applications

Chemistry: : Substance P (1-9) is used in studies to understand the structure-activity relationships of tachykinin peptides. Researchers modify specific residues to investigate their roles in receptor binding and activation .

Biology: : In biological research, Substance P (1-9) is employed to study its effects on various cell types, including neurons and immune cells. It helps elucidate the mechanisms of nociception and inflammation .

Medicine: : Substance P (1-9) has potential therapeutic applications in pain management and inflammatory diseases. It is also investigated for its role in modulating immune responses and its potential use in treating conditions like arthritis and inflammatory bowel disease .

Industry: : In the pharmaceutical industry, Substance P (1-9) is used in drug development and screening assays to identify new therapeutic agents targeting the tachykinin receptor system .

Mechanism of Action

Substance P (1-9) exerts its effects by binding to the neurokinin-1 receptor (NK-1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses such as pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds: : Other members of the tachykinin family include neurokinin A, neurokinin B, and hemokinin-1. These peptides share structural similarities with Substance P and bind to different neurokinin receptors (NK-1R, NK-2R, and NK-3R).

Uniqueness: : Substance P (1-9) is unique in its ability to reduce the inactivation of Substance P, thereby prolonging its biological effects. This property makes it a valuable tool in research to study the prolonged activation of the tachykinin receptor system .

Properties

IUPAC Name

2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHHQLNFRHVTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77N15O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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